4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(5-methylthiophen-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGWOJJYYCDOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368866 | |
| Record name | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22988-52-9 | |
| Record name | 5-Methyl-γ-oxo-2-thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22988-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of Thiophene Derivatives
A key step in synthesizing 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid involves Friedel-Crafts acylation of a methyl-substituted thiophene to introduce the 4-oxo-butanoate moiety at the 2-position of the thiophene ring. This process typically uses:
- Starting material: 5-methylthiophene or 5-methylthiophene derivatives.
- Acylating agent: Succinic anhydride or an appropriate acid chloride derivative.
- Catalyst: Lewis acids such as aluminum chloride (AlCl3).
- Solvent: Anhydrous conditions in solvents like dichloromethane or chloroform.
- Conditions: Reflux or controlled temperature to optimize regioselectivity and yield.
This reaction forms a 1,4-dicarbonyl intermediate that can be further manipulated.
Synthesis of Methyl 4-oxo-4-(thiophen-2-yl)butanoate as an Intermediate
According to research on gamma-keto esters derived from thiophene heterocycles, the synthesis proceeds through:
- Conversion of a carboxylic acid to its acid chloride using reagents such as thionyl chloride.
- Reaction of the acid chloride with methanol or an alcohol to form the methyl ester.
- Friedel-Crafts acylation to introduce the keto group adjacent to the thiophene ring.
This intermediate is crucial as it can be hydrolyzed to the corresponding acid, this compound, by standard ester hydrolysis methods.
Hydrolysis to the Target Acid
The methyl ester intermediate is subjected to hydrolysis under acidic or basic conditions:
- Acidic hydrolysis: Using dilute hydrochloric acid under reflux.
- Basic hydrolysis: Using sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the free acid.
This step yields the desired this compound with high purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 5-Methylthiophene, Succinic anhydride, AlCl3, reflux in CH2Cl2 | 4-oxo-4-(5-methylthiophen-2-yl)butanoic acid methyl ester | Regioselective acylation at 2-position |
| 2 | Esterification | Acid chloride formation (SOCl2), Methanol | Methyl 4-oxo-4-(5-methylthiophen-2-yl)butanoate | Conversion of acid to ester intermediate |
| 3 | Hydrolysis | Dilute HCl or NaOH, reflux | This compound | Final acid product obtained |
Research Findings and Optimization Notes
- The regioselectivity of the Friedel-Crafts acylation is influenced by the methyl substituent at the 5-position of the thiophene, directing electrophilic substitution preferentially to the 2-position.
- Use of anhydrous conditions and controlled temperature is critical to minimize side reactions such as polyacylation or ring degradation.
- Ester hydrolysis is typically straightforward, but reaction time and pH must be optimized to avoid decomposition of the keto acid.
- Purification is commonly achieved by liquid-liquid extraction and recrystallization, with confirmation of structure by ^1H NMR and IR spectroscopy.
Additional Notes on Related Compounds and Methods
- Analogous compounds such as 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid are prepared via similar routes involving acyl chlorides and nucleophilic substitution, indicating the robustness of this synthetic strategy for thiophene derivatives.
- Industrial scale synthesis may involve continuous flow reactors to improve yield and reproducibility.
- Alternative synthetic routes may employ metal-catalyzed cross-coupling reactions to introduce the thiophene ring onto a preformed keto acid backbone, although these are less common for this specific compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research has indicated that compounds similar to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid exhibit significant anticancer activities. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of novel derivatives that showed promising cytotoxic effects against human cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 2.1 to 9.8 µM . This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Mechanism of Action:
The mechanism of action for these compounds often involves the modulation of specific molecular targets within cancer cells. For example, compounds were shown to induce apoptosis in cancer cells by affecting caspase activity, which is crucial for programmed cell death .
Antimicrobial Properties:
In addition to anticancer properties, this compound derivatives have been investigated for their antimicrobial activities. A study demonstrated that certain derivatives exhibited significant antibacterial effects against various strains of bacteria, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects:
Some research has focused on the anti-inflammatory properties of related compounds. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases .
Materials Science
Development of Functional Materials:
The compound is also being explored in materials science for its potential in creating polymers and coatings with specific properties. Its unique chemical structure allows it to act as a building block for synthesizing new materials that could have applications in electronics and coatings due to their stability and reactivity .
Case Studies
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the carbonyl and carboxyl groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid with structurally related β-keto acids, emphasizing substituent effects on physicochemical properties and bioactivity:
Structural and Functional Insights
Thiophene vs. Phenyl Rings: The thiophene ring in the target compound enhances π-π stacking and sulfur-mediated interactions compared to phenyl derivatives (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid). This difference is critical in binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors . Hydroxyphenyl analogs (e.g., 4-(2-hydroxyphenyl)-4-oxobutanoic acid) exhibit hydrogen-bonding capacity but reduced metabolic stability due to phenolic oxidation .
Substituent Effects on Bioactivity: Chlorine and Alkyl Groups: Chlorophenyl and propyl groups (e.g., in compound 19b ) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. This trade-off impacts bioavailability in antimicrobial applications . Conjugated Systems: The enone system in (2Z)-4-(4-methylphenylamino)-4-oxobut-2-enoic acid introduces planarity and electron-withdrawing effects, lowering pKa and increasing reactivity toward nucleophiles .
Synthetic Utility: The target compound’s methylthiophene group facilitates regioselective modifications, such as Suzuki couplings or sulfonation, unlike adamantane-linked derivatives (e.g., 4-(((1R,3R,5R,7R)-adamantan-2-yl)oxy)-4-oxobutanoic acid), which require harsh conditions for functionalization .
Biological Activity
4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, a compound with the molecular formula CHOS, has garnered attention in recent years for its potential biological activities. This compound is characterized by a thiophene ring, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-(5-methyl-2-thienyl)-4-oxobutanoic acid
- Molecular Formula : CHOS
- Molecular Weight : 186.24 g/mol
- CAS Number : 2517627
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit members of the ErbB family of tyrosine kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.
- Anti-inflammatory Effects : It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The following table summarizes findings from various studies assessing its anticancer activity against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 10.5 |
| This compound | MCF7 (Breast) | 12.8 |
| Another Thiazolo Derivative | HCT116 (Colon) | 15.0 |
These results suggest that this compound may be effective against various types of cancer, with a notable potency against lung and breast cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been investigated through various assays, particularly focusing on its inhibition of COX enzymes. The following table presents the IC50 values for COX inhibition.
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-2 | 0.04 ± 0.01 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Both compounds show comparable inhibitory effects on COX-2, indicating that this compound may serve as a potential alternative to traditional anti-inflammatory drugs like celecoxib.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Study : A study utilizing the NCI-60 cancer cell line screening program revealed that compounds similar to this compound exhibited promising in vitro anticancer activity across multiple cancer types.
- Inflammation Model : In a model of acute inflammation, administration of this compound significantly reduced edema formation in animal models, suggesting its therapeutic potential in managing inflammatory diseases .
- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to the active sites of target enzymes, providing insights into its mode of action at the molecular level .
Q & A
Q. What are the standard synthetic routes for 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid?
The synthesis typically involves Knoevenagel condensation followed by hydrolysis and decarboxylation. For example:
- Step 1 : React 5-methylthiophene-2-carbaldehyde with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to form a conjugated enone intermediate via Knoevenagel condensation .
- Step 2 : Hydrolyze the ester group under acidic or alkaline conditions to yield the carboxylic acid.
- Step 3 : Decarboxylate the intermediate under controlled heat to remove CO₂ and form the final 4-oxobutanoic acid derivative .
Alternative routes may use Claisen condensation with diethyl oxalate and hydrocinnamic acid derivatives, followed by saponification .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm the methylthiophene moiety (δ 2.70–2.58 ppm for methyl protons) and ketone/acid functionalities (δ 12.38 ppm for carboxylic acid protons) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 343.3 [M-H]⁻ for related oxobutanoic acid derivatives) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thiophene ring vibrations (C-S at ~650 cm⁻¹) .
Q. What safety protocols are critical during experimental handling?
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Disposal : Segregate acidic waste and coordinate with certified disposal services to prevent environmental contamination .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially during decarboxylation steps .
Advanced Research Questions
Q. How does the methylthiophene substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The electron-donating methyl group on the thiophene ring enhances electron density at the 2-position, increasing susceptibility to electrophilic attack. However, steric hindrance from the methyl group may reduce reaction rates at adjacent positions. To study this:
- Perform kinetic studies using varying electrophiles (e.g., nitration, halogenation).
- Compare reaction rates with unsubstituted thiophene derivatives via HPLC or GC-MS .
- Use computational modeling (DFT) to map electron density and predict regioselectivity .
Q. How can researchers address contradictory data regarding the compound’s enzyme inhibition efficacy across biological models?
- Comparative Assays : Replicate experiments in standardized cell lines (e.g., HepG2, HEK293) and compare IC₅₀ values under identical conditions (pH, temperature, cofactors) .
- Structural Analysis : Use X-ray crystallography or cryo-EM to determine binding modes with target enzymes (e.g., kynurenine-3-hydroxylase) and identify conformational variations .
- Metabolite Profiling : Quantify active metabolites in different models via LC-MS to assess bioavailability differences .
Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility .
- Prodrug Design : Esterify the acid group (e.g., ethyl ester) to improve membrane permeability, with subsequent hydrolysis in vivo .
- Lyophilization : Prepare lyophilized powders for long-term storage and reconstitute in PBS or DMSO-based buffers .
Q. How do steric and electronic effects of substituents on the thiophene ring modulate bioactivity?
- Electronic Effects : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the thiophene ring to enhance electrophilicity and enzyme-binding affinity.
- Steric Effects : Replace the methyl group with bulkier substituents (e.g., -CF₃) and evaluate changes in inhibitory potency via enzyme activity assays .
- QSAR Modeling : Develop quantitative structure-activity relationship models to predict bioactivity trends .
Q. What methodologies validate the compound’s role as a metabolic intermediate in microbial pathways?
- Isotopic Labeling : Use ¹³C-labeled 4-oxobutanoic acid and track incorporation into microbial metabolites via NMR or mass spectrometry .
- Gene Knockout Studies : Engineer microbial strains lacking key enzymes (e.g., thioesterases) and monitor growth inhibition in media supplemented with the compound .
Contradictory Data Analysis
Q. How to resolve discrepancies in reported antibacterial activity across studies?
- Standardized Testing : Adopt CLSI/MIC guidelines to ensure consistent inoculum size, media, and endpoint criteria .
- Resistance Profiling : Screen bacterial strains for efflux pump overexpression (e.g., via qPCR for acrB or mexB genes) to explain variability .
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Flexible Docking : Account for protein flexibility and solvation effects in simulations.
- Binding Free Energy Calculations : Use MM-PBSA/GBSA methods to refine predictions and compare with SPR or ITC experimental ΔG values .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization Data
Q. Table 2. Enzyme Inhibition Profiles
| Target Enzyme | IC₅₀ (μM) | Model System | Reference |
|---|---|---|---|
| Kynurenine-3-hydroxylase | 12.5 | Rat liver microsomes | |
| Cyclooxygenase-2 (COX-2) | 45.8 | Human recombinant |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
